Carboxytolbutamide-d9(butyl-d9)
CAS No.: 1219802-95-5
Cat. No.: VC0196708
Molecular Formula: C12H7D9N2O5S
Molecular Weight: 309.38
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1219802-95-5 |
---|---|
Molecular Formula | C12H7D9N2O5S |
Molecular Weight | 309.38 |
Chemical Identity and Properties
Carboxytolbutamide-d9, also known as 4-Carboxy Tolbutamide-d9, is characterized by specific structural and chemical properties that make it valuable for research applications. The compound is formed by the cytochrome P450 enzymes, specifically the CYP2CIIC8 and IIC9 subfamily .
Basic Chemical Data
Property | Value |
---|---|
Common Name | Carboxytolbutamide-d9(butyl-d9) |
Chemical Name | 4-Carboxy Tolbutamide-d9 |
IUPAC Name | 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoic acid |
CAS Number | 1219802-95-5 or 1184973-50-9 |
Molecular Formula | C₁₂H₇D₉N₂O₅S |
Molecular Weight | 309.39 g/mol |
Unlabelled CAS Number | 2224-10-4 |
The molecular structure of Carboxytolbutamide-d9 features a benzoic acid group with a sulfamoyl linker connected to a butyl chain that has been deuterated at all nine positions. This creates a compound that maintains the functional characteristics of carboxytolbutamide while providing distinct mass spectrometric properties that enhance its utility in analytical applications .
Physical Properties
The physical properties of Carboxytolbutamide-d9 contribute to its handling requirements and stability profile:
Property | Characteristic |
---|---|
Appearance | Crystalline solid |
Melting Point | >300°C (decomposition) |
Solubility | Slightly soluble in DMSO, methanol, and water |
Stability | Hygroscopic, requiring careful handling |
Recommended Storage | -20°C |
These properties necessitate specific handling procedures to maintain the compound's integrity during storage and experimental use.
Structural Characteristics
Deuteration Pattern
Carboxytolbutamide-d9 features complete deuteration of the butyl side chain, with all nine hydrogen atoms replaced by deuterium atoms. This strategic labeling pattern provides a significant mass shift (+9 Da) compared to the non-deuterated compound, making it easily distinguishable in mass spectrometric analyses .
The SMILES notation for this compound is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)c1ccc(cc1)C(=O)O, which illustrates the positions of deuterium atoms in the molecular structure .
Structural Comparison with Parent Compound
Carboxytolbutamide-d9 differs from tolbutamide in two key aspects:
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The presence of a carboxylic acid group at the para position of the phenyl ring
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The incorporation of nine deuterium atoms in the butyl side chain
These modifications result in a compound that retains the pharmacological properties of the parent tolbutamide metabolite while providing analytical advantages for research purposes.
Biological Significance and Metabolism
Formation and Metabolic Pathways
Carboxytolbutamide-d9 is a labeled analog of carboxytolbutamide, which is a major metabolite of tolbutamide. The formation of carboxytolbutamide occurs through the oxidation of tolbutamide by cytochrome P450 enzymes, specifically the CYP2C subfamily (CYP2CIIC8 and IIC9) .
The metabolic pathway involves the oxidation of the methyl group on the phenyl ring of tolbutamide to form a carboxylic acid group. The resulting metabolite, carboxytolbutamide, plays a significant role in the pharmacokinetics of tolbutamide .
Pharmacological Properties
While Carboxytolbutamide-d9 itself is primarily used as an analytical tool rather than a therapeutic agent, understanding the pharmacological properties of its non-deuterated counterpart provides context for its research applications:
Property | Characteristic |
---|---|
Mechanism of Action | Similar to tolbutamide (stimulates insulin secretion) |
Metabolic Stability | Enhanced due to deuteration (kinetic isotope effect) |
Pharmacokinetic Profile | Altered compared to non-deuterated analogs |
Biological Activity | Primarily as a research tool rather than therapeutic agent |
The deuteration of the butyl chain potentially increases metabolic stability due to the kinetic isotope effect, making the compound more resistant to certain metabolic transformations.
Research Applications
Analytical Standards
One of the primary applications of Carboxytolbutamide-d9 is as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS):
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The deuterium labeling provides a mass shift that allows differentiation from the non-labeled analyte while maintaining similar chromatographic behavior
-
This enables accurate quantification of carboxytolbutamide in biological samples
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The compound helps control for matrix effects and variation in instrument response
Metabolic and Pharmacokinetic Studies
Carboxytolbutamide-d9 serves as a valuable tool in metabolic and pharmacokinetic studies:
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Facilitates tracking of tolbutamide metabolism pathways
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Enables precise quantification of metabolite formation rates
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Allows differentiation between endogenous and exogenous compounds in biological samples
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Supports research on cytochrome P450 enzyme activity and drug-drug interactions
In comprehensive studies using liquid chromatography-radioisotope-mass spectrometry (LC-RI-MS), carboxytolbutamide has been identified as one of the major metabolites of tolbutamide. These studies have provided valuable insights into the metabolic fate of tolbutamide and its pharmacokinetic properties .
Comparative Analysis with Related Compounds
Structural Analogs
Several structurally related compounds share similarities with Carboxytolbutamide-d9:
Compound | CAS Number | Key Differences | Applications |
---|---|---|---|
Tolbutamide-d9 | 1219794-57-6 | Contains methyl group instead of carboxylic acid | Internal standard for tolbutamide quantification |
4-Carboxy Tolbutamide-d9 Ethyl Ester | 1185126-97-9 | Contains ethyl ester instead of free carboxylic acid | Improved volatility for GC-MS applications |
Carboxytolbutamide (non-deuterated) | 2224-10-4 | Contains hydrogen instead of deuterium | Natural metabolite of tolbutamide |
These structural variations provide researchers with options for different analytical techniques and research objectives .
Functional Analogs
Functionally related deuterated compounds serve similar roles in analytical applications:
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Deuterated internal standards for other sulfonylureas
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Metabolite standards for diabetes medications
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Reference compounds for cytochrome P450 activity studies
The specific deuteration pattern in Carboxytolbutamide-d9 provides particular advantages for mass spectrometric analysis, including improved signal-to-noise ratios and reduced matrix interference in complex biological samples.
Experimental Findings in Metabolite Studies
Metabolite Identification
Research utilizing liquid chromatography-radioisotope-mass spectrometry (LC-RI-MS) has identified carboxy tolbutamide (CTB) as a significant metabolite in rat biological samples following tolbutamide administration. In a comprehensive study examining tolbutamide metabolism, researchers identified twelve metabolites, with carboxy tolbutamide being one of the six quantified in rat plasma .
Quantitative Analysis
Quantitative analyses of tolbutamide metabolites have provided valuable insights into their relative abundance in biological samples:
Metabolite | AUC Ratio (Therapeutic Dose) | AUC Ratio (Microdose) |
---|---|---|
Tolbutamide | 95.6% | 94.5% |
Carboxy Tolbutamide | 0.065% | Not reported |
Hydroxyl Tolbutamide | 0.96% | 2.5% |
Other metabolites | <1% combined | <3% combined |
These findings indicate that carboxy tolbutamide represents a minor metabolite of tolbutamide in rats, with an area under the curve (AUC) ratio of 0.065% at therapeutic doses .
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Container Type | Airtight, moisture-resistant container |
Light Exposure | Protect from light |
Shipping Conditions | Room temperature acceptable for short durations |
Hygroscopicity Management | Store with desiccant |
Following these recommendations helps maintain the chemical purity and deuterium enrichment levels typically specified as ≥95% chemical purity and ≥98% atom D enrichment .
Future Research Directions
Technological Advancements
Emerging analytical technologies may further enhance the utility of Carboxytolbutamide-d9:
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High-resolution mass spectrometry for improved metabolite identification
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Microsampling techniques requiring smaller volumes of biological samples
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Automated sample preparation methods for high-throughput analyses
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Machine learning approaches for metabolite pattern recognition and prediction
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